(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Description
(1-Methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid is an isoindole derivative featuring a fused bicyclic structure with a methylene group at position 1, a ketone at position 3, and an acetic acid substituent at position 2 (Fig. 1). The compound’s molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol. Its structure enables hydrogen bonding via the carboxylic acid group, influencing solubility and crystallinity .
Properties
IUPAC Name |
2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-8-4-2-3-5-9(8)11(15)12(7)6-10(13)14/h2-5H,1,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPPZAYXMSWNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585398 | |
| Record name | (1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62100-28-1 | |
| Record name | (1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in specialized chemical laboratories using standard organic synthesis techniques and equipment .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains three reactive sites:
-
Carboxylic acid (–COOH)
-
Ketone (–C=O)
-
Methylene group (–CH– adjacent to the isoindole ring)
These groups enable diverse transformations, as outlined below.
Carboxylic Acid Derivatives
The acetic acid moiety undergoes typical acid-catalyzed reactions:
Ketone Reactivity
The 3-oxo group participates in nucleophilic additions and condensations:
Methylene Group Reactions
The methylene bridge (–CH–) adjacent to the isoindole ring shows potential for:
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Cycloaddition | Dienes, heat | Diels-Alder adducts | Explores ring expansion |
| Oxidation | KMnO/H | Carboxylic acid or ketone derivatives | Depends on conditions |
Thiosemicarbazide Formation
Reaction with phenyl isothiocyanate yields thiosemicarbazides, as demonstrated in analogous isoindole systems :
Imide Derivatives
Treatment with acid anhydrides (e.g., maleic anhydride) forms imides via ring-opening and re-cyclization :
Biological Activity Considerations
While direct pharmacological data for this compound is limited, structurally related isoindole derivatives exhibit:
Stability and Handling
Scientific Research Applications
Anticancer Research
Recent studies have explored the potential of (1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in anticancer therapy. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth by affecting cellular signaling pathways. For instance, laboratory tests have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further pharmacological investigation.
Neuroprotective Effects
Research has also indicated that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been documented in various studies. These findings position it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Applications
The compound serves as an intermediate in organic synthesis, particularly in the development of isoindole derivatives which are valuable in medicinal chemistry. Its unique structure allows for modifications that can lead to the creation of novel compounds with enhanced biological activities.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor activity of several isoindole derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction.
Case Study 2: Neuroprotection
Another case study focused on the neuroprotective effects of this compound in an animal model of neurodegeneration. The administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of (1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is likely to involve common biochemical pathways such as enzyme inhibition or activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
(a) (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic Acid (51X)
- Molecular Formula: C₁₀H₇NO₄
- Molecular Weight : 205.17 g/mol
- Key Features : Replaces the methylene group with a second ketone at position 1. This increases oxidation state and electronic deficiency, enhancing reactivity in coordination chemistry (e.g., forming calcium coordination polymers) .
- Applications : Used in crystallographic studies and as a ligand in metal-organic frameworks .
(b) Methyl (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Molecular Formula: C₁₁H₁₁NO₃
- Molecular Weight : 205.22 g/mol
- Key Features : Esterification of the acetic acid group increases lipophilicity, making it more suitable for organic synthesis and drug delivery systems .
(c) [2-Oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl]acetic Acid
- Molecular Formula : C₁₅H₁₁N₃O₃
- Molecular Weight : 281.27 g/mol
Substituent Effects on Physicochemical Properties
*LogP values estimated via computational tools.
- Hydrogen Bonding : The target compound’s acetic acid group supports intermolecular H-bonding, unlike ester derivatives, which rely on weaker van der Waals interactions .
- Electron-Withdrawing Groups : Nitro or benzoyl substituents (e.g., in ChemBridge-5750136) reduce solubility but enhance thermal stability .
Biological Activity
The compound (1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid , also known by its CAS number 62100-28-1, is a member of the isoindole family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula of this compound is with a molecular weight of approximately 201.19 g/mol. The compound features a methylene group attached to a keto and isoindole structure, which may contribute to its biological activities.
Physical Properties
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibacterial and antifungal therapies.
- Anticancer Potential : Compounds with similar isoindole structures have shown promise in inhibiting cancer cell proliferation. The potential mechanism involves interference with cellular signaling pathways related to tumor growth .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of several enzymes relevant to disease processes, including cancer-associated carbonic anhydrase IX (CA IX) and HIV protease .
The biological activity of this compound may involve:
- Hydrogen Bonding : The ability to form hydrogen bonds can enhance its interaction with biological macromolecules, facilitating its penetration into cells and potentially increasing its efficacy .
- Cellular Uptake : Studies indicate low toxicity in both in vitro and in vivo models, suggesting favorable pharmacokinetics that allow for effective cellular uptake .
Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of isoindole derivatives, including this compound. The results demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via acid-base reactions. For example, sodium salts of isoindole derivatives are prepared by reacting the parent acid (e.g., (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid) with NaHCO₃ in aqueous solution, followed by crystallization at ambient temperature . To optimize purity, recrystallization in ethanol or mixed solvents (e.g., ethanol-water) is effective, as demonstrated in cocrystallization experiments with hydrazide derivatives .
- Key Parameters : Monitor pH during neutralization, solvent polarity for crystallization, and use TLC (e.g., acetate mobile phase) to verify reaction progress .
Q. How can spectroscopic techniques (FT-IR, NMR, X-ray) characterize the structural and electronic properties of this compound?
- Methodology :
- FT-IR : Identify carbonyl stretches (C=O) from the isoindole dione (1700–1750 cm⁻¹) and acetic acid moieties (1680–1720 cm⁻¹) .
- NMR : ¹H NMR can resolve methylene protons (δ 4.0–5.0 ppm) and aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as seen in calcium coordination complexes of isoindole derivatives .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C and 40°C. Monitor degradation via HPLC or UV-Vis spectroscopy. Isoindole diones are prone to hydrolysis under alkaline conditions, requiring storage at neutral pH and ≤4°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of isoindole derivatives for kinase inhibition?
- Methodology :
- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the isoindole ring or acetic acid chain. For example, tetraiodo-substituted derivatives showed potent inhibition of human CK2 kinase (IC₅₀ = 0.15–0.3 µM) .
- Assays : Use ATP-competitive kinase assays (e.g., radiometric or fluorescence-based) to compare inhibitory activity across derivatives. Prioritize compounds with selectivity over off-target kinases (e.g., DYRK1a, GSK3) .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Methodology :
- Molecular docking : Perform high-throughput docking at ATP-binding sites using software like AutoDock Vina. Validate with crystal structures of kinase-inhibitor complexes .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with biological activity .
Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values) be resolved during mechanistic studies?
- Methodology :
- Reproducibility checks : Validate assays under standardized conditions (e.g., ATP concentration, buffer composition).
- Orthogonal assays : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays). For example, discrepancies in kinase inhibition data may arise from assay-specific interference .
Critical Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
